5-Formyl-2-furancarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of FFCA is often achieved through the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate derived from biomass. Notably, one-pot enzyme cascade reactions have been developed for the controlled synthesis of FFCA, utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and galactose oxidase (GOase) in combination with H₂O₂ internal recycling, achieving yields of more than 95% (Jia et al., 2019). Additionally, a novel method involving Fe-Anderson type catalysts has been developed for the selective oxidation of HMF to FFCA, demonstrating a yield of 75% under optimal conditions (Xu et al., 2019).
Molecular Structure Analysis
The molecular structure of FFCA, characterized by its furan ring substituted with a formyl group and a carboxylic acid group, underpins its reactivity and utility in chemical synthesis. Structural studies, such as those conducted by Mao and Zavalij (2018), provide insights into the interactions and hydrogen bonding patterns in solvates of furan carboxylic acids, offering clues to FFCA's behavior in various solvents and conditions (Mao & Zavalij, 2018).
Chemical Reactions and Properties
FFCA participates in various chemical reactions, including Suzuki-Miyaura cross-coupling and Wittig olefination, to produce pi-extended heteroarylfuran systems and other valuable chemical intermediates (Parry et al., 2003). Such reactions exploit FFCA's functional groups for the synthesis of complex organic molecules.
Physical Properties Analysis
The physical properties of FFCA, such as solubility, melting point, and crystal structure, are essential for its processing and application in material synthesis. Research into FDCA solvates offers parallel insights that can be applied to understand FFCA's behavior in various solvents and conditions, facilitating its use in industrial applications (Mao & Zavalij, 2018).
Chemical Properties Analysis
The chemical properties of FFCA, including its reactivity, stability, and interactions with catalysts and reagents, are crucial for its application in organic synthesis and material science. Studies on the aerobic oxidation of HMF to FFCA highlight the potential for developing efficient, selective catalysts for the synthesis of FFCA and related furan derivatives (Ventura et al., 2016).
Scientific Research Applications
Polymer Industry Applications : A study demonstrated an 87% yield of 2,5-Furandicarboxylic acid from 5-hydroxymethylfurfural using Comamonas testosteroni SC1588 cells and a laccase-TEMPO system, highlighting its potential as a bio-based chemical for the polymer industry (Yang et al., 2020).
Medical Applications : Research found that 5-(Tetradecyloxy)-2-furancarboxylic acid effectively lowers blood lipids and inhibits fatty acid synthesis without significant changes in liver weight or fat content, suggesting its use as a new class of hypolipidemic agent (Parker et al., 1977).
Biocatalytic Synthesis : A study developed a one-pot enzyme cascade for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, achieving over 95% yields and implementing H2O2 internal recycling (Jia et al., 2019).
Biobased Polymeric Materials : An efficient two-step method synthesizes 2,5-Furandicarboxylic acid from fructose without separating 5-Hydroxymethylfurfural, offering a promising biobased aromatic monomer for novel biobased polymeric materials (Chen et al., 2018).
Enzyme-Catalyzed Synthesis : An enzyme toolbox effectively synthesizes 2,5-diformylfuran and separates HMF and DFF using deep eutectic solvents, improving DFF purity to 97% (Qin et al., 2015).
Biocatalytic Pathways for Biomass Conversion : Biocatalytic pathways offer higher selectivity, gentler conditions, lower investment, and environmental friendliness for the transformation of biomass-derived 5-hydroxymethylfurfural into high-value derivatives (Hu et al., 2018).
Safety And Hazards
Future Directions
The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .
properties
IUPAC Name |
5-formylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRXUWGUKDPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383151 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-furancarboxylic Acid | |
CAS RN |
13529-17-4 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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